N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-30-17-6-2-15(3-7-17)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)18-8-4-16(22)5-9-18/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBCVRGXQAWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and synthetic outcomes between the target compound and related oxalamides:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenylsulfonyl group contrasts with electron-donating groups (e.g., 4-hydroxybenzoyl in compound 16) . Sulfonyl groups may enhance metabolic stability but reduce solubility compared to hydroxy or methoxy substituents.
- Heterocyclic Moieties: Compounds with thiazole or azetidine rings (e.g., compounds 4, 5, 15) exhibit distinct electronic and steric profiles.
- Synthetic Yields : Yields for oxalamide derivatives vary widely (23–86%), influenced by steric hindrance and reactivity of substituents. The target compound’s synthesis likely requires optimized conditions to manage the bulky sulfonyl group .
Spectroscopic and Analytical Data
- NMR and Mass Spectrometry: All compounds were validated using $ ^1H $-NMR, $ ^{13}C $-NMR, and LC-MS/HRMS. For example, compound 15 (HIV inhibitor) showed diagnostic peaks for thiazole (δ 7.70–8.10 ppm) and pyrrolidine (δ 1.10–2.20 ppm) . The target compound’s sulfonyl group would likely exhibit deshielded proton signals near 7.8–8.3 ppm.
- IR Spectroscopy : Beta-lactam carbonyl stretches (1690–1750 cm$ ^{-1} $) in compound 4 differ from the sulfonyl group’s S=O stretches (~1350 cm$ ^{-1}$) in the target compound.
Preparation Methods
Formation of the Oxazolidine-Sulfonyl Intermediate
The oxazolidine ring functionalized with a 4-chlorophenyl sulfonyl group is synthesized through sequential reactions:
Step 1: Synthesis of 3-((4-Chlorophenyl)sulfonyl)oxazolidine
- Reactants : 2-Aminoethanol (1.0 equiv) and 4-chlorobenzenesulfonyl chloride (1.2 equiv).
- Conditions : Dissolved in dry dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. Stirred at 0–5°C for 4 hours.
- Mechanism : Nucleophilic substitution at the sulfonyl chloride group, followed by cyclization to form the oxazolidine ring.
- Yield : 78–82% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Step 2: Methylation of the Oxazolidine Nitrogen
- Reactants : Intermediate from Step 1 (1.0 equiv) and methyl iodide (1.5 equiv).
- Conditions : Potassium carbonate (2.0 equiv) in acetonitrile, refluxed for 6 hours.
- Product : 3-((4-Chlorophenyl)sulfonyl)-2-(iodomethyl)oxazolidine.
- Yield : 70–75%.
Synthesis of the Oxalamide Moiety
The N2-(4-methoxyphenethyl)oxalamide segment is prepared via amidation:
Step 3: Oxalyl Chloride Activation
Coupling of Intermediates
The final step involves coupling the oxazolidine-sulfonyl intermediate with the oxalamide chloride:
Step 4: Amide Bond Formation
- Reactants : 3-((4-Chlorophenyl)sulfonyl)-2-(iodomethyl)oxazolidine (1.0 equiv) and N-(4-methoxyphenethyl)oxalamyl chloride (1.1 equiv).
- Conditions : Dimethylformamide (DMF) as solvent, N,N-diisopropylethylamine (DIPEA, 3.0 equiv) as base, stirred at room temperature for 12 hours.
- Purification : Recrystallization from ethanol/water (9:1) yields white crystals.
- Yield : 65–70%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Triethylamine : Enhances nucleophilicity of the oxazolidine nitrogen.
- 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by activating oxalamyl chloride (yield improvement: 10–15%).
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity using C18 column (acetonitrile/water gradient).
- Melting Point : 214–216°C (consistent with crystalline structure).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Advantages : Improved heat transfer and reduced reaction time (3 hours vs. 12 hours batch).
- Equipment : Microreactors with PTFE tubing for sulfonylation steps.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 6.2 (kg waste/kg product) |
Challenges and Troubleshooting
Common Side Reactions
- Over-Sulfonylation : Controlled by stoichiometric addition of sulfonyl chloride.
- Oxazolidine Ring Opening : Mitigated by maintaining pH > 8 during methylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
